(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid
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Description
(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H15BO3 and its molecular weight is 206.048. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used as reagents in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers its organyl group (the group attached to boron) to palladium .
Biochemical Pathways
In the context of sm cross-coupling, the boronic acid contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.
Result of Action
As a boronic acid, it can contribute to the formation of new carbon–carbon bonds via sm cross-coupling , potentially leading to the synthesis of complex organic molecules.
Biological Activity
(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid, with the CAS number 1256345-78-4, is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropylmethoxy group and a methylphenyl group attached to a boronic acid moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Boronic acids have been studied for their ability to form reversible covalent bonds with diols, which is crucial for their function as inhibitors in various biological pathways. The specific mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and kinases by binding to their active sites or allosteric sites.
- Interaction with Biological Targets : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways relevant to various diseases .
Anticancer Properties
Research indicates that boronic acids can exhibit cytotoxic effects against cancer cells. For instance, studies have shown that similar boronic compounds reduce cell viability in prostate cancer cell lines while sparing healthy cells. The cytotoxicity was assessed using various concentrations, demonstrating significant activity at micromolar levels .
Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |
---|---|---|
0.5 | 80 | 95 |
1 | 60 | 90 |
2 | 45 | 85 |
5 | 33 | 71 |
This table illustrates the selective toxicity of boronic compounds towards cancer cells compared to healthy cells.
Antimicrobial Activity
Boronic acids have also been evaluated for their antimicrobial properties. In various studies, compounds similar to this compound demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 mm to 13 mm depending on the specific compound and microorganism tested .
Case Studies and Research Findings
- Cytotoxicity Assays : A study involving boronic compounds showed that at a concentration of 5 µM, cell viability in prostate cancer cells decreased to approximately 33%, indicating potent anticancer activity while maintaining higher viability in normal fibroblast cells .
- Antimicrobial Testing : In another investigation, several boronic compounds were screened against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited substantial antibacterial activity, particularly against resistant strains like MRSA .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications in the structure of boronic acids influence their biological activities. This includes exploring different substituents on the phenyl ring and variations in the alkoxy groups attached to the boron atom .
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)-5-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-8-4-10(12(13)14)6-11(5-8)15-7-9-2-3-9/h4-6,9,13-14H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNOKFVUGUTVIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2CC2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681568 |
Source
|
Record name | [3-(Cyclopropylmethoxy)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-78-4 |
Source
|
Record name | [3-(Cyclopropylmethoxy)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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